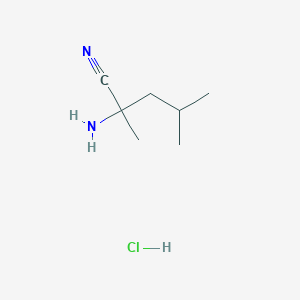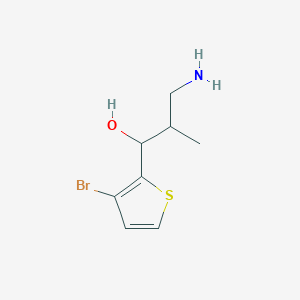![molecular formula C9H14O3 B13225570 Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of cyclopentafuran, characterized by a hexahydro structure, which means it contains six hydrogen atoms added to its cyclopenta[b]furan ring system. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with maleic anhydride, followed by hydrogenation and esterification . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for esterification.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Ester derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate can be compared with other similar compounds, such as:
Methyl 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylate: Shares a similar core structure but differs in the substitution pattern.
3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid, hexahydro-6-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-2-oxo-, methyl ester: Another derivative with different functional groups, leading to varied chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-11-8(10)9-4-2-3-7(9)12-6-5-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
CUODJXNFACZUCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCC1OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13225488.png)
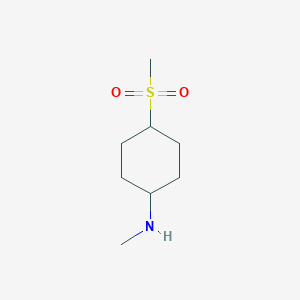
![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13225495.png)
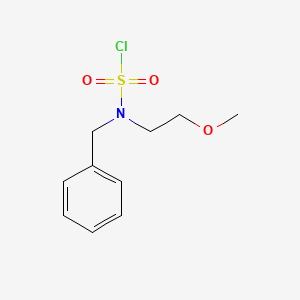
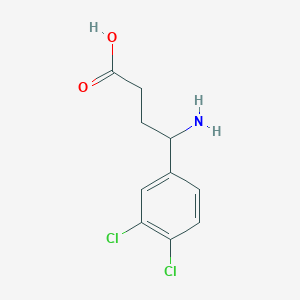
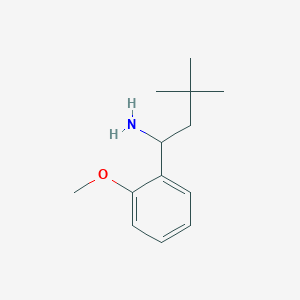
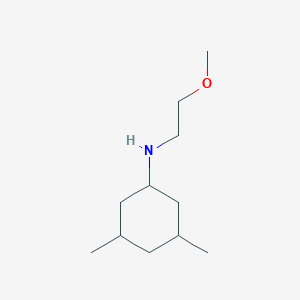
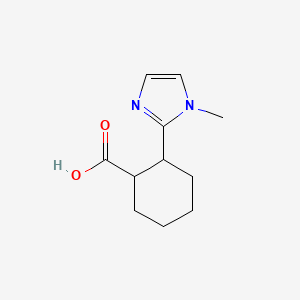
amine](/img/structure/B13225538.png)
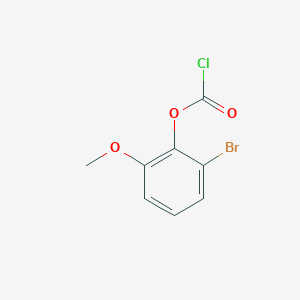
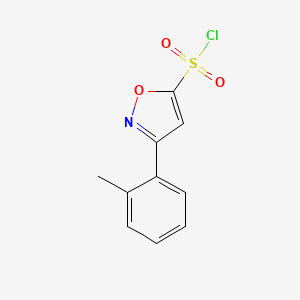
amine](/img/structure/B13225563.png)
